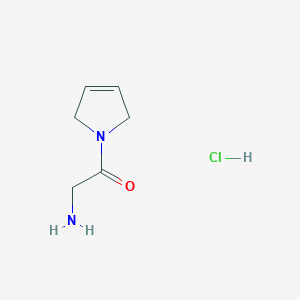
2-Amino-1-(2,5-dihydro-1H-pyrrol-1-yl)ethan-1-one hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-Amino-1-(2,5-dihydro-1H-pyrrol-1-yl)ethan-1-one hydrochloride” is a chemical compound with the CAS Number: 2219379-55-0. It has a molecular weight of 162.62 and is typically stored at room temperature . The compound is in the form of a powder .
Synthesis Analysis
The synthesis of pyrrole derivatives, such as “this compound”, often involves the Paal-Knorr pyrrole condensation . This process involves the reaction of 2,5-dimethoxytetrahydrofuran with various amines and sulfonamines in water in the presence of a catalytic amount of iron (III) chloride . Other methods include the metal-catalyzed conversion of primary diols and amines to highly valuable 2,5-unsubstituted pyrroles .Molecular Structure Analysis
The IUPAC name for this compound is “this compound” and its InChI code is "1S/C6H10N2O.ClH/c7-5-6(9)8-3-1-2-4-8;/h1-2H,3-5,7H2;1H" .Physical and Chemical Properties Analysis
The compound is a powder that is stored at room temperature . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results.Wissenschaftliche Forschungsanwendungen
Synthesis of Chiral Derivatives
2-Amino-1-(2,5-dihydro-1H-pyrrol-1-yl)ethan-1-one hydrochloride plays a significant role in the synthesis of chiral derivatives. Enantiomerically pure primary amines, including α-amino acids and their ester hydrochlorides, can undergo condensation to yield 1-(1H-pyrrolyl) derivatives. These derivatives are crucial for their application in various fields including pharmaceuticals and material science. The synthesis method offers high yield and retention of configuration, highlighting the compound's utility in creating chiral molecules (Jefford, Naide, & Sienkiewicz, 1996).
One-pot Preparation of Aminoalcohols or Pyrroles
The compound also finds application in the one-pot preparation of 1,2-aminoalcohols or pyrroles. This procedure involves multiple steps including Barbier additions and cyclization/dehydration sequences, demonstrating the versatility of the compound in synthesizing complex structures from simpler precursors. The process benefits from the use of CeCl3·7H2O, emphasizing the compound's role in facilitating multi-step synthetic reactions (Martelli, Morri, & Savoia, 2002).
Sustainable Catalytic Pyrrole Synthesis
An environmentally friendly application is seen in the sustainable catalytic synthesis of pyrroles. The process uses secondary alcohols and amino alcohols, including derivatives of this compound, for the deoxygenation and formation of C–N and C–C bonds. This synthesis not only supports the creation of valuable pyrrole compounds but also aligns with green chemistry principles by using renewable resources and eliminating hydrogen gas (Michlik & Kempe, 2013).
Synthesis of Pharmaceutical Intermediates
This compound is instrumental in the synthesis of pharmaceutical intermediates, such as 2-amino-3H-pyrrolo[2,3d]pyrimidin-4(7H)-one, a crucial intermediate for various pharmaceutical compounds. The synthesis involves alkylating starting materials and subsequent ring closures, showcasing the compound's utility in pharmaceutical manufacturing processes (Liu-yi, 2010).
Preparation of 1-(1H-Pyrrole) Derivatives
Furthermore, the compound is used in the preparation of 1-(1H-pyrrole) derivatives through reactions with α-aminonitriles and enones. This synthesis route provides access to pyrrole derivatives, which are of significant interest due to their wide range of biological activities and applications in drug development (Bergner, Wiebe, Meyer, & Opatz, 2009).
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Wirkmechanismus
Target of Action
Similar compounds with a pyrrole core have been known to interact with various biological targets, contributing to their broad range of chemical and biological properties .
Mode of Action
Compounds with similar structures have been reported to interact with their targets, leading to various biological activities .
Result of Action
Similar compounds have been reported to exhibit various biological activities .
Eigenschaften
IUPAC Name |
2-amino-1-(2,5-dihydropyrrol-1-yl)ethanone;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O.ClH/c7-5-6(9)8-3-1-2-4-8;/h1-2H,3-5,7H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQWJRDQWTRYEEI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CCN1C(=O)CN.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
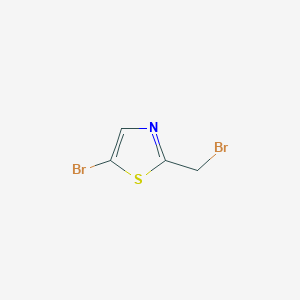

![3,4,5,6-tetrachloro-N-[1-(2,4-dimethyl-1,3-thiazol-5-yl)ethyl]pyridine-2-carboxamide](/img/structure/B2847604.png)
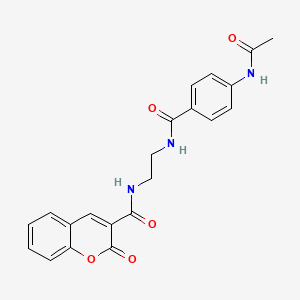
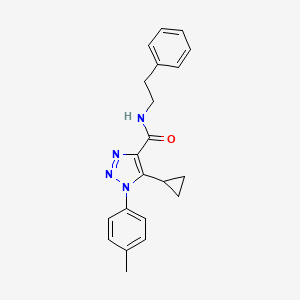
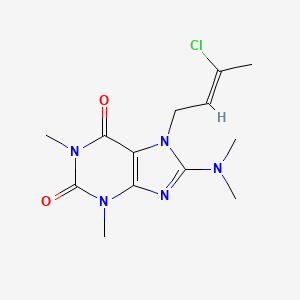
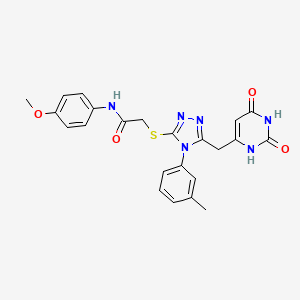
![Ethyl 5-(2-(4-chlorophenyl)acetamido)-4-oxo-3-(4-(trifluoromethyl)phenyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2847611.png)
![(E)-3-(3,4-dimethoxyphenyl)-N-(2-(2-(p-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)acrylamide](/img/structure/B2847612.png)

![6-[4-(2-Methoxyphenoxy)-1,2-dihydropyrazol-3-ylidene]-3-(2-methylprop-2-enoxy)-1-cyclohexa-2,4-dienone](/img/structure/B2847616.png)
![N-[6-(diethylsulfamoyl)-1,3-benzothiazol-2-yl]quinoline-2-carboxamide](/img/structure/B2847618.png)
![N-(2-methoxy-5-methylphenyl)-5,6,8-trimethyl-10-oxo-3,4,5,10-tetrahydrobenzo[b][1,6]naphthyridine-2(1H)-carboxamide](/img/structure/B2847619.png)

